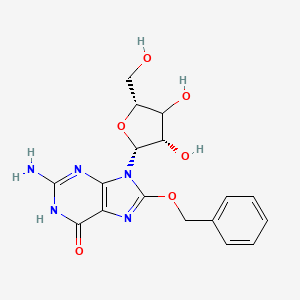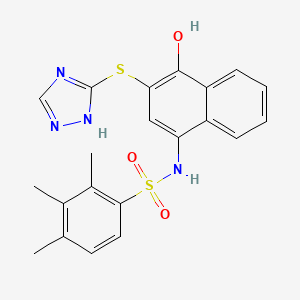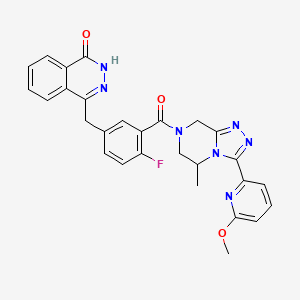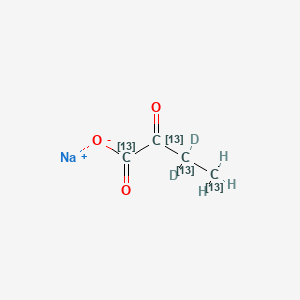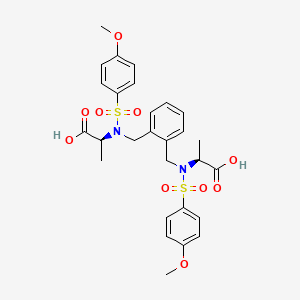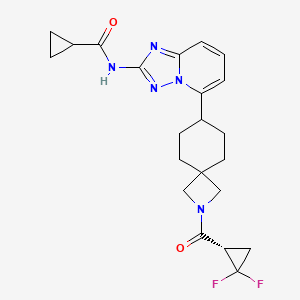
Dba7WU5NH4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dba7WU5NH4, also known as TUL-01101, is a chemical compound with the molecular formula C22H25F2N5O2 and a molecular weight of 429.46. It is characterized by its unique stereochemistry and optical activity. This compound has been identified as a potent and selective inhibitor of Janus kinase 1 (JAK1), making it a promising candidate for the treatment of various inflammatory and autoimmune diseases .
準備方法
The synthesis of Dba7WU5NH4 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving cyclization and condensation.
Introduction of functional groups: Functional groups such as fluorine and nitrogen are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
化学反応の分析
Dba7WU5NH4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Dba7WU5NH4 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and signaling pathways, particularly those involving JAK1.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
Dba7WU5NH4 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, the compound disrupts the downstream signaling events that lead to inflammation and immune responses. This makes it a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation .
類似化合物との比較
Dba7WU5NH4 can be compared with other JAK1 inhibitors, such as tofacitinib and baricitinib. While all these compounds share the common mechanism of JAK1 inhibition, this compound is unique in its higher selectivity and potency for JAK1, which may result in fewer off-target effects and improved therapeutic outcomes. Other similar compounds include ruxolitinib and upadacitinib, which also target JAK1 but have different selectivity profiles and clinical applications .
特性
CAS番号 |
2411222-96-1 |
|---|---|
分子式 |
C22H25F2N5O2 |
分子量 |
429.5 g/mol |
IUPAC名 |
N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1 |
InChIキー |
ZOUHWHPRPDJDQE-HNNXBMFYSA-N |
異性体SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)[C@@H]6CC6(F)F |
正規SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



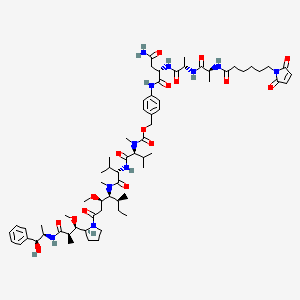
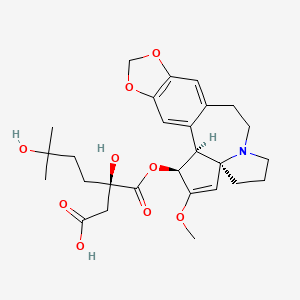
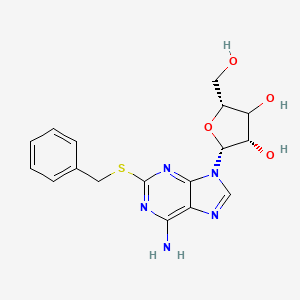
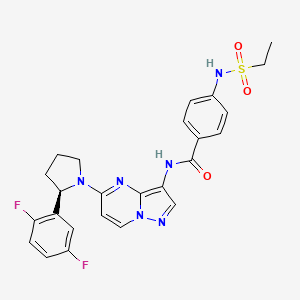
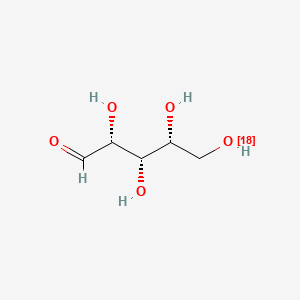

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
